1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one
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Overview
Description
1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a methoxybenzoyl group attached to the benzothiazole core.
Preparation Methods
The synthesis of 1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with 3-methoxybenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction can be represented as follows:
C6H4(NH2)SH+CH3OC6H4COCl→C6H4(NH)SCOC6H4OCH3+HCl+H2O
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, typically using reagents like halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein phosphatases, affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler structure without the methoxybenzoyl group, used in various industrial applications.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole-2-sulfonamide: Studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxybenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-19-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15(18)20-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLOHXKOYQGPKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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